(S)-3-Amino-3-(pyridin-4-YL)propanoic acid

Vue d'ensemble

Description

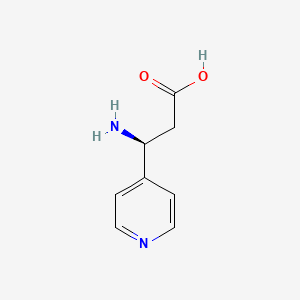

“(S)-3-Amino-3-(pyridin-4-YL)propanoic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 3-(4-Pyridyl)-L-alanine . This compound is a key intermediate in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .

Molecular Structure Analysis

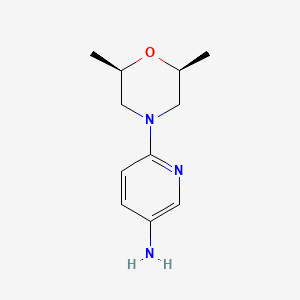

The molecular structure of “this compound” consists of a pyridine ring attached to a propanoic acid group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically associated with the introduction of various bio-relevant functional groups to the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 151.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area of the compound is 50.2 Ų .

Applications De Recherche Scientifique

Green Chemistry Synthesis:

- Alum catalyzed synthesis of propanoic acid derivatives, including (S)-3-Amino-3-(pyridin-4-YL)propanoic acid, in aqueous media has been studied. This method is highlighted for its efficiency, non-toxicity, and adherence to green chemistry principles (Sachdeva, Dwivedi, & Saroj, 2013).

Chemistry of Platinum Complexes:

- Research on trans-Platinum(II) complexes has utilized this compound ligands. These complexes were studied for their potential as thermoactivated anticancer agents, assessing their stability, reactivity, and antiproliferative activity (Cabrera et al., 2019).

Anticancer Research:

- The compound has been used in the synthesis of heterocyclic compounds with potential anti-gastric cancer activity. This includes studying its interactions with DNA and proteins and evaluating its effects on different cancer cell lines (Liu et al., 2019).

Environmental and Pharmaceutical Analysis:

- Methyl 3-Amino-3-(pyridin-3-yl)propanoate dihydrochloride, a related compound, has been used as an ion-pairing reagent in capillary electrophoresis for analyzing metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

Non-linear Optical Properties and Molecular Docking:

- Synthesized compounds related to this compound were studied for their non-linear optical properties and molecular docking potential, with implications for anticancer activity (Jayarajan et al., 2019).

Enzymatic Synthesis in Drug Development:

- The compound has been synthesized using recombinant d-Threonine aldolase enzymes, highlighting its importance as a key intermediate in the development of drug candidates (Goldberg et al., 2015).

Analyse Biochimique

Biochemical Properties

(S)-3-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly as an ergogenic supplement. It influences the secretion of anabolic hormones and serves as a fuel supply during exercise. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with anabolic hormones, enhancing their secretion and thereby influencing muscle growth and repair . The nature of these interactions is primarily through binding to specific receptors or enzymes, facilitating or inhibiting their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . This compound’s impact on cell signaling pathways includes the activation of anabolic pathways, which promote protein synthesis and muscle growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation of anabolic pathways. Additionally, it may inhibit certain enzymes that are involved in catabolic processes, thereby promoting muscle growth and repair . Changes in gene expression induced by this compound further support its role in enhancing anabolic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can maintain its efficacy in promoting muscle growth and repair for several months when stored properly . Its stability can be compromised by exposure to moisture and extreme temperatures.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance muscle growth and improve physical performance without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where the benefits plateau beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, it may influence the levels of metabolites involved in energy production and muscle repair . The compound’s role in metabolic flux includes enhancing the availability of substrates for anabolic processes, thereby supporting muscle growth and repair.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its effects. The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters, ensuring that it reaches the target sites where it is needed .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects efficiently .

Propriétés

IUPAC Name |

(3S)-3-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGKMIKUOPFTO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651165 | |

| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444806-04-6 | |

| Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)